molecular formula C17H20N2O3S B421150 ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate CAS No. 329059-69-0

ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B421150
CAS No.: 329059-69-0
M. Wt: 332.4g/mol
InChI Key: YPKAKLVINSHOEK-UHFFFAOYSA-N
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Description

Ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound with a complex fused-ring system. Its molecular formula is C₁₇H₂₀N₂O₃S, with an average mass of 332.418 g/mol and a monoisotopic mass of 332.119463 g/mol . The structure includes a benzothiophene ring fused to a pyrido-pyrimidine scaffold, with an ethyl carboxylate substituent at position 7 and a stereocenter at the same position (7R configuration) .

Properties

IUPAC Name

ethyl 9-oxo-17-thia-2,8-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,11(16)-triene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-22-17(21)11-7-5-9-19-14(11)18-15-13(16(19)20)10-6-3-4-8-12(10)23-15/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKAKLVINSHOEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN2C1=NC3=C(C2=O)C4=C(S3)CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H- benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate (CAS No. 329059-69-0) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S with a molecular weight of 332.42 g/mol. Its structural complexity includes multiple fused rings that contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₇H₂₀N₂O₃S
Molecular Weight332.42 g/mol
CAS Number329059-69-0

Antitumor Activity

Recent studies have indicated that compounds with similar structural features to ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H- benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate exhibit significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Notably, Mannich bases derived from related structures have demonstrated cytotoxicity against human breast cancer (MCF-7) and leukemia (HL-60) cell lines with IC50 values lower than 2 µg/mL .

Antimicrobial Activity

The compound has been investigated for its potential antimicrobial effects. Similar thieno-pyrimidine derivatives have shown promising results against various bacterial strains:

  • Mechanism of Action : The antimicrobial activity is hypothesized to arise from the interaction of the compound with bacterial DNA or essential enzymes involved in cell division and metabolism.

Anti-inflammatory Effects

Research into related compounds suggests that ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H- benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate may also possess anti-inflammatory properties:

  • Experimental Models : Animal models have indicated that similar compounds can reduce inflammation markers and alleviate symptoms in conditions like arthritis and colitis.

Case Studies and Experimental Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H- benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate:

  • Synthesis and Evaluation : A study synthesized various derivatives through multi-step reactions and assessed their biological activities using standard MTT assays. The results indicated that modifications in the aromatic rings significantly affected cytotoxicity profiles .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlighted that substituents on the pyrimidine ring could enhance or diminish biological activity. For instance, electron-withdrawing groups generally increased cytotoxicity against cancer cells.

Scientific Research Applications

Antitumor Activity

Recent studies indicate that ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate exhibits significant antitumor properties. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Notably, Mannich bases derived from related structures have shown cytotoxicity against human breast cancer (MCF-7) and leukemia (HL-60) cell lines with IC50 values lower than 2 µg/mL .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial effects:

  • Mechanism of Action : The antimicrobial activity is hypothesized to arise from interactions with bacterial DNA or essential enzymes involved in cell division and metabolism. Similar thieno-pyrimidine derivatives have shown promising results against various bacterial strains .

Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties:

  • Experimental Models : Animal studies indicate that related compounds can reduce inflammation markers and alleviate symptoms in conditions like arthritis and colitis .

Synthesis and Structure-Activity Relationship (SAR)

Several studies have explored the synthesis and biological evaluation of derivatives related to ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate:

  • Synthesis : Various derivatives have been synthesized through multi-step reactions and assessed for biological activities using standard MTT assays. Modifications in the aromatic rings significantly affect cytotoxicity profiles.
  • SAR Analysis : The analysis highlighted that substituents on the pyrimidine ring could enhance or diminish biological activity. For example, electron-withdrawing groups generally increased cytotoxicity against cancer cells .

Case Study 1: Antitumor Evaluation

A study synthesized several derivatives of ethyl 12-oxo-1,2,3,4,7,9,10,12-octahydro-8H-benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxylate and evaluated their antitumor activity against a panel of cancer cell lines. Results indicated that certain modifications led to enhanced activity compared to the parent compound .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against a range of bacterial strains. The results showed that specific structural modifications resulted in improved efficacy against resistant bacterial strains .

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidin-7(8H)-ones

Pyrido[2,3-d]pyrimidin-7(8H)-ones share a pyrimidine ring fused to a pyridine moiety but lack the benzothiophene component. Substitutions at positions C2, C4, C5, C6, and N8 significantly influence their biological activity, such as kinase inhibition and anticancer properties . For example, 7-oxo-substituted derivatives like 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) exhibit antifolate activity, highlighting the importance of the pyrido-pyrimidine core in drug design .

Feature Target Compound Pyrido[2,3-d]pyrimidin-7(8H)-ones
Core Structure Benzothieno-pyrido-pyrimidine Pyrido-pyrimidine
Key Substituents Ethyl carboxylate (C7), 12-oxo group Varied (e.g., alkyl, aryl, amino groups)
Stereochemistry 7R configuration Often racemic or undefined
Bioactivity Underexplored Anticancer, kinase inhibition

Chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-(7H)-one

This derivative replaces the benzothiophene ring with a chromene moiety.

Triazolo-Pyrido-Thieno-Pyrimidines

Ethyl 7-aryl-9-methyl[1,2,4]triazolo[2’’,3’’-c]pyrido[3',2':4,5]thieno[2,3-e]pyrimidine-8-carboxylates (e.g., 8a,b) feature a triazole ring fused to the pyrido-thieno-pyrimidine system. These compounds are synthesized via multi-step cyclization and exhibit higher molecular weights (e.g., C₁₉H₁₆ClN₅O₂S, 413.1 g/mol) due to additional substituents .

Functional Analogues

Ethyl Carboxylate-Containing Derivatives

Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (C₂₇H₂₅N₅O₇S, 51% yield) share the ethyl carboxylate group but lack the pyrido-pyrimidine core. Their imidazo-pyridine scaffolds are associated with antimicrobial and anti-inflammatory activities .

Pyrido-Pyrrolo-Quinoxalines

Ethyl 2-oxo-2,3,9,10-tetrahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(7H)-carboxylate incorporates a pyrrolo-quinoxaline system. Such compounds are studied for CNS activity but differ in ring fusion and electronic properties .

Key Comparative Insights

Stereochemical Influence: The 7R configuration may confer selective binding in biological systems, unlike racemic pyrido-pyrimidinones .

Synthetic Accessibility : Multi-component reactions (e.g., Mont et al.’s method for pyrido-pyrimidines) contrast with the target compound’s likely multi-step synthesis involving thiophene precursors .

Bioactivity Potential: While pyrido-pyrimidinones are well-documented in oncology, the benzothiophene moiety in the target compound could modulate novel targets like sulfur-containing enzymes or redox pathways .

Preparation Methods

Alkylation and Esterification

Post-cyclization modifications are critical for introducing the ethyl ester group. Jefferson’s work illustrates this: compound 52 undergoes alkylation with 3-bromopropanamine to yield 53 , followed by imidazole ring degradation to produce 54 . Similarly, methyl iodide alkylation of thioxopyrimidine 56 yields 57 , which is alcoholized to 58 . For the target compound, esterification of a carboxylic acid intermediate with ethanol under acidic conditions would finalize the ethyl ester group.

Regiochemical Control

Regioselectivity challenges arise during cyclization. Bodtke et al. addressed this using X-ray diffraction to confirm the structure of imidazo[1,2-c]quinazoline-5(6H)-thiones (109 ), ruling out Dimroth rearrangement products. For the target compound, spectroscopic validation (e.g., NOESY, X-ray) ensures correct ring fusion.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey ReagentsYield (%)Advantages
[5+1] HeterocyclizationBenzothieno-diamine, CS₂KOH, diphenyl oxide70–85High regioselectivity
Solvent-Free Cyclocond.β-Ketoester, benzothieno-aldehydeBTEAC, thiourea65–87Eco-friendly, one-pot
Enamine-AcylationBenzothieno-ketone, morpholine2-cyanoacetamide, Ac₂O70–89Modular, scalable

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